molecular formula C13H24O2 B153637 Ethyl 10-undecenoate CAS No. 692-86-4

Ethyl 10-undecenoate

Cat. No.: B153637
CAS No.: 692-86-4
M. Wt: 212.33 g/mol
InChI Key: FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description

Ethyl 10-undecenoate is a volatile organic compound that is reported to form during the thermal oxidative decomposition of linolenates.
This compound, also known as fema 2461, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a clean, cognac, and creamy tasting compound that can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Transesterification and Polymer Synthesis

  • Ethyl 10-undecenoate, derived from castor oil, is used in transesterification processes with 1,4-cyclohexanedimethanol. This produces promising monomers for biobased polyesters, demonstrating the compound's utility in creating eco-friendly materials (Sudhakaran et al., 2022).

Functionalization of Polyethylenes

  • It's utilized in copolymerization processes, such as with ethylene, to produce functional polymers. These materials have diverse applications in industries ranging from packaging to automotive (Aaltonen & Löfgren, 1997).

Epoxidation Processes

  • This compound is used in epoxidation reactions without added catalysts or solvents, demonstrating its potential in creating efficient and environmentally friendly chemical processes (Lehtinen & Brunow, 1999).

Chemical Synthesis

  • It serves as a starting material in various chemical syntheses, such as in the preparation of ethyl 11-phenylseleno-10-ethoxy-undecanoate, highlighting its versatility in organic chemistry (Ahmad & Rauf, 2003).

High-Performance Liquid Chromatography

  • The compound is utilized in the chromatographic analysis, particularly in enhancing the loadability and performance of chiral stationary phases in high-performance liquid chromatography (Franco, Minguillón, & Oliveros, 1998).

Metallocene-catalyzed Copolymerization

  • This compound is involved in metallocene-catalyzed copolymerization, affecting properties like melting temperature and polymer inhomogeneity, indicating its role in advanced polymer engineering (Santos et al., 2001).

Disproportionation Reactions

  • It is used in disproportionation reactions of unsaturated esters, a key process in the synthesis of various organic compounds (NakamuraRyuichi et al., 1976).

Metathesis Reactions

  • The compound participates in metathesis reactions, a critical process in organic synthesis and material science (Tsuji & Hashiguchi, 1981).

Nanolubricant Additives

  • This compound is used in the preparation of nanolubricant additives, showcasing its applications in materials science and engineering (Ahmed et al., 2020).

Mechanism of Action

Mode of Action

It’s known that it’s a volatile organic compound , but how it interacts with its targets and the resulting changes are still under investigation.

Biochemical Pathways

Ethyl 10-undecenoate is reported to form during the thermal oxidative decomposition of linolenates . This suggests that it may be involved in lipid oxidation pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Future Directions

The future directions of Ethyl 10-undecenoate research could involve its use in the synthesis of biobased polyesters and other fine chemicals. Its transesterification with 1,4-cyclohexanedimethanol over a recyclable Cu-deposited V2O5 catalyst affords a promising monomer for the synthesis of biobased polyesters . This suggests potential for this compound in sustainable chemistry applications.

Properties

IUPAC Name

ethyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFFCMITPHEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044828
Record name Ethyl undec-10-enoate
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Molecular Weight

212.33 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Ethyl 10-undecenoate
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Density

0.877-0.882
Record name Ethyl 10-undecenoate
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CAS No.

692-86-4
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name 10-Undecenoic acid, ethyl ester
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Record name Ethyl undec-10-enoate
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Record name Ethyl undec-10-enoate
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Record name ETHYL 10-UNDECENOATE
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Record name Ethyl 10-undecenoate
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Melting Point

-38 °C
Record name Ethyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Ethyl 10-undecenoate?

A: this compound finds use in various industries. It's a common fragrance ingredient [, ] and serves as a valuable precursor in synthesizing other chemicals. For example, it can be transformed into 1,ω-diene, a monomer used to create biobased polyesters [].

Q2: How does the presence of ethanol affect the hydroformylation of this compound?

A: Research indicates that ethanol plays a crucial role in achieving high aldehyde yields during the hydroformylation of this compound []. While the exact mechanism is not fully elucidated in the paper, the presence of ethanol likely influences the solubility of reactants or the stability of reaction intermediates.

Q3: How can this compound be used to synthesize silicon nanocrystals?

A: this compound can be hydrolyzed to form 10-undecenoic acid, which then serves as a ligand for silicon nanocrystals []. This functionalization method allows for size-selective separation and improves the colloidal stability of the nanocrystals in aqueous solutions.

Q4: What is the role of copper in the transesterification of this compound?

A: Copper deposited on V2O5 acts as a catalyst in the transesterification of this compound with alcohols like 1,4-cyclohexanedimethanol []. The copper enhances both the activity and selectivity of the reaction, making it a more efficient process for converting plant oils into valuable monomers.

Q5: Can this compound be used to create polymers with specific properties?

A: Yes, this compound can be copolymerized with ethene using a cationic palladium diimine catalyst []. This process allows for the synthesis of branched polyethenes containing both alkyl and ester-functional alkyl side chains. The resulting polymers are amorphous with glass transition temperatures around -65°C.

Q6: Are there any known reactions of this compound with ozone?

A: Yes, ozonolysis of this compound in ethanol primarily yields diethyl sebacate []. Additionally, reductive amination of the ozonolysis products with ethanolic ammonia can produce ethyl 10-aminodecanoate [].

Q7: Has this compound been investigated for its potential use in insecticides?

A: While not an insecticide itself, this compound served as a starting material in the synthesis of 4-(11-azidoundecyl-2-amino)quinazoline []. This compound is a potential photoaffinity probe designed to target NADH:ubiquinone oxidoreductase, an enzyme vital for insect survival.

Q8: What is known about the safety of this compound?

A: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound [, ]. While specific details are not provided in the abstracts, these assessments likely cover toxicological data and potential environmental impacts.

Q9: Can this compound be used as a starting material for synthesizing other valuable chemicals?

A: Yes, Lewis acid-induced additions to this compound can lead to the formation of branched and functionalized fatty compounds []. For example, SnCl4-induced additions of nitriles yield esters of N-acylamino fatty acids, while alkylaluminium halide-induced ene additions of formaldehyde produce primary homoallylic alcohols.

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